7-(Naphthalene-1-sulfonyl)quinolin-8-ol
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Overview
Description
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and naphthalene. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and naphthalene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinolin-8-ol with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of quinolin-8-ol on the sulfonyl chloride, leading to the formation of the sulfonylated product.
Industrial Production Methods
Industrial production of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials. Its conjugated system provides excellent electronic properties, making it suitable for use in organic electronics.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties make it useful for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. In biological systems, the compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.
Naphthalene-1-sulfonyl chloride: A precursor used in the synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol.
8-Hydroxyquinoline: A compound with similar quinoline structure but different functional groups.
Uniqueness
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is unique due to the presence of both quinoline and naphthalene moieties, which impart distinct chemical and physical properties. This combination allows the compound to exhibit a wide range of biological activities and makes it suitable for various applications in medicinal chemistry, material science, and biological research.
Properties
CAS No. |
61430-96-4 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-naphthalen-1-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(11-10-14-7-4-12-20-18(14)19)24(22,23)16-9-3-6-13-5-1-2-8-15(13)16/h1-12,21H |
InChI Key |
IYAHTSYZAOZJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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